(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid
Description
This compound is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a 4-methylpyridin-2-yl substituent on the β-carbon of the propanoic acid backbone, which introduces aromatic and basic character. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amino moiety, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) .
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c1-15-10-11-25-16(12-15)13-22(23(27)28)26-24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
UULNMQGTRSCZKK-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 4-methylpyridine-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid involves:
Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in protein synthesis and degradation.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C25H23N2O4 (inferred from analogs in )
- Molecular Weight : ~401–402 g/mol (similar to )
- Purity : Typical HPLC purity >99% for research-grade material
- Storage : Stable at -20°C in powder form for 3 years
Comparison with Similar Compounds
The compound’s structural analogs differ in the substituent on the β-carbon, which directly influences their physicochemical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: Aromatic vs. Heteroaromatic Groups: The 4-methylpyridin-2-yl group enhances water solubility compared to purely hydrophobic groups like o-tolyl .
Biological Activity :
- Analogs with cyclohexylmethyl or trifluoromethyl groups () show antiviral activity against HIV-1, suggesting substituent bulkiness and electronegativity influence target binding .
Stability and Storage: All Fmoc-protected derivatives require storage at -20°C to prevent Fmoc cleavage . Phosphonomethyl derivatives () exhibit lower thermal stability, necessitating strict temperature control .
Safety Considerations :
- Compounds with methyl or hydroxyl substituents () carry milder hazards (e.g., H302/H315), whereas halogenated analogs () lack full toxicity profiles but may pose higher risks .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid, commonly referred to as a fluorene derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and pharmacology.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the fluorene nucleus, which is known for its significant role in various bioactive compounds. The synthetic route typically involves:
- Protection of the amine group using a fluorenylmethoxycarbonyl (Fmoc) group.
- Formation of the pyridinyl acetic acid moiety , which is crucial for its biological activity.
- Coupling reactions with specific reagents to form the final product.
The synthesis is often optimized to enhance yield and reduce complexity in reaction steps .
Antimicrobial Properties
Research indicates that fluorene derivatives exhibit substantial antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The biological activity is influenced by the substituents on the aryl moiety, which can enhance or diminish the inhibitory effects against different microbial strains.
- In vitro studies have shown that modifications to the fluorene structure can lead to compounds with improved potency against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Fluorene derivatives have been investigated for their anticancer properties, particularly as inhibitors of type I topoisomerase. Some derivatives have demonstrated significant antiproliferative effects in cancer cell lines.
- Mechanism of Action : The interaction of these compounds with DNA topoisomerase disrupts DNA replication and transcription processes, leading to cell death in rapidly dividing cancer cells .
Anti-inflammatory Effects
Recent studies have also highlighted the anti-inflammatory potential of fluorene derivatives. These compounds can inhibit pro-inflammatory cytokines like IL-6 in a dose-dependent manner, suggesting their utility in treating inflammatory diseases .
Table 1: Biological Activity Summary of Fluorene Derivatives
| Activity Type | Test Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Effective against resistant strains |
| Anticancer | Various cancer cell lines | Significant antiproliferative effects |
| Anti-inflammatory | Human cell lines | Inhibition of IL-6 production |
Case Study: Synthesis and Testing of Fluorene Derivatives
In a study by researchers , several new O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested for their antimicrobial properties. The results indicated that:
- Compounds with electron-withdrawing groups exhibited enhanced activity.
- Structural modifications increased the efficacy against biofilm-forming bacteria, which are notoriously difficult to treat.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
